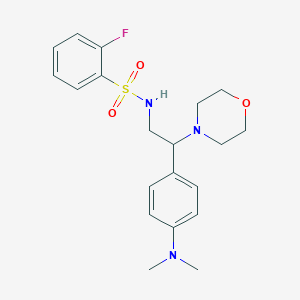

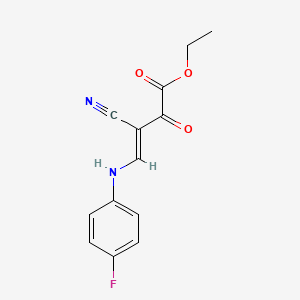

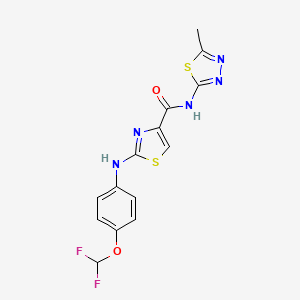

![molecular formula C18H12ClN3O3S B2999006 N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 912766-29-1](/img/structure/B2999006.png)

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. It belongs to the class of thiazole derivatives and has been synthesized using various methods.

Scientific Research Applications

Anticonvulsant Evaluation

A study on the synthesis and anticonvulsant evaluation of indoline derivatives, including N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide, highlighted significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) screens. The most active compound exhibited effective anticonvulsant properties with a median dose of 35.7 mg/kg (MES ED50), 88.15 mg/kg (scPTZ ED50), and a toxic dose (TD50) found to be > 500mg/kg. This research underscores the compound's potential in developing new anticonvulsant drugs (Nath et al., 2021).

Metabolic Stability Improvement

In the context of improving metabolic stability, the compound was evaluated for its inhibitory effects on PI3Kα and mTOR in vitro and in vivo. Efforts to reduce metabolic deacetylation led to the examination of various 6,5-heterocyclic analogs, aiming to enhance the compound's stability and efficacy as an inhibitor (Stec et al., 2011).

Photovoltaic Efficiency Modeling

Research on benzothiazolinone acetamide analogs, including quantum mechanical studies, ligand protein interactions, and photovoltaic efficiency modeling, revealed these compounds' potential as photosensitizers in dye-sensitized solar cells (DSSCs). The study demonstrates the compounds' good light harvesting efficiency (LHE) and free energy of electron injection, indicating their applicability in photovoltaic cells (Mary et al., 2020).

Anticancer Activity Evaluation

A series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide derivatives were assessed for their antitumor activities in vitro against a range of human tumor cell lines. Compounds with the benzothiazole-2-yl structure were prepared and showed potential anticancer activity, highlighting the structural significance of benzothiazole derivatives in anticancer drug development (Yurttaş et al., 2015).

Antibacterial Agents

Novel N-(benzo[d]thiazol-2-yl)-2-(2-(6-chloroquinolin-4-yl)hydrazinyl)acetamide derivatives containing quinoline linkage were synthesized and tested for their antibacterial activity against both Gram-positive and Gram-negative bacteria. This study underscores the compound's potential as a scaffold for developing new antibacterial agents (Bhoi et al., 2015).

properties

IUPAC Name |

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12ClN3O3S/c1-9-6-10(19)7-13-15(9)21-18(26-13)20-14(23)8-22-16(24)11-4-2-3-5-12(11)17(22)25/h2-7H,8H2,1H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDKHRKJSPLVSTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1N=C(S2)NC(=O)CN3C(=O)C4=CC=CC=C4C3=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)

![4-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2998938.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)

![2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]phenol](/img/structure/B2998943.png)

![1-[[4-[(4-Fluorobenzoyl)amino]phenyl]methyl]-N-(2-methylphenyl)imidazole-4-carboxamide](/img/structure/B2998945.png)